2-fluoro-N,N-dimethyl-5-piperidin-1-ylsulfonylbenzamide
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Overview
Description
2-fluoro-N,N-dimethyl-5-piperidin-1-ylsulfonylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a fluorine atom, a piperidinylsulfonyl group, and dimethylamine, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N,N-dimethyl-5-piperidin-1-ylsulfonylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzoyl chloride with N,N-dimethylamine to form 2-fluoro-N,N-dimethylbenzamide. This intermediate is then reacted with piperidine and sulfonyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N,N-dimethyl-5-piperidin-1-ylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of the fluorine atom or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles such as sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-fluoro-N,N-dimethyl-5-piperidin-1-ylsulfonylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-fluoro-N,N-dimethyl-5-piperidin-1-ylsulfonylbenzamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom and piperidinylsulfonyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N,N-dimethylbenzamide: Lacks the piperidinylsulfonyl group, making it less versatile.
N,N-dimethyl-5-piperidin-1-ylsulfonylbenzamide: Does not contain the fluorine atom, which may reduce its reactivity.
2-chloro-N,N-dimethyl-5-piperidin-1-ylsulfonylbenzamide: Substitutes chlorine for fluorine, potentially altering its chemical properties.
Uniqueness
2-fluoro-N,N-dimethyl-5-piperidin-1-ylsulfonylbenzamide stands out due to the presence of both the fluorine atom and the piperidinylsulfonyl group
Properties
IUPAC Name |
2-fluoro-N,N-dimethyl-5-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-16(2)14(18)12-10-11(6-7-13(12)15)21(19,20)17-8-4-3-5-9-17/h6-7,10H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOYSZKFHHVFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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